molecular formula C24H27N5O4S B2421964 1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea CAS No. 897621-78-2

1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No. B2421964
CAS RN: 897621-78-2
M. Wt: 481.57
InChI Key: CWLOYLAAKJOSCN-UHFFFAOYSA-N
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Description

1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications

Biological Activity Studies

  • Synthesis and Antimicrobial Activities : Menteşe et al. (2013) synthesized derivatives of norfloxacin, including compounds with structural similarity to the mentioned chemical, and investigated their antimicrobial activities. Some of these compounds exhibited excellent antimicrobial activity, while one displayed antiurease activity (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).

  • Evaluation of Anti-TMV and Antimicrobial Activities : Reddy et al. (2013) reported the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds, structurally related to the query compound, were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity, showing promising results (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

Neuropharmacological Research

  • Binding Affinity for 5-HT7 and 5-HT1A Receptors : Leopoldo et al. (2004) synthesized several 1-aryl-4-(2-arylethyl)piperazine derivatives with structural similarities to the query compound. They tested these for their binding affinity for 5-HT7 and 5-HT1A receptors, finding a range of affinities and intrinsic activity, indicating potential applications in neuropharmacology (Leopoldo, Berardi, Colabufo, Contino, Lacivita, Perrone, & Tortorella, 2004).

  • Study of 5-HT1A Receptors with PET : Plenevaux et al. (2000) conducted research using a radiolabeled antagonist, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, to study the serotonergic neurotransmission with positron emission tomography (PET). This compound is structurally related to the query compound and provides insights into receptor imaging and neuropharmacology (Plenevaux et al., 2000).

Anticancer Activity

  • Analysis of Anti-Cancer Properties : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally similar to the query chemical. The study involved density functional theory and molecular docking to understand the anti-cancer properties of these compounds, showing significant findings in this area (Karayel, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are significant targets for the treatment of various neurological conditions .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect several biochemical pathways. These receptors play a primary role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of several disorders .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLOYLAAKJOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea

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